molecular formula C41H53NO10 B3025985 [(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate CAS No. 171249-05-1

[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate

Cat. No.: B3025985
CAS No.: 171249-05-1
M. Wt: 719.9 g/mol
InChI Key: HICUREFSAIZXFQ-CAEDSYAOSA-N
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Description

Lepimectin A4 is a synthetic macrocyclic lactone that constitutes a major component of the insecticide lepimectin. It is a semi-synthetic derivative of milbemycin, which is produced by the fermentation of Streptomyces species. Lepimectin A4 is known for its potent insecticidal, acaricidal, and nematocidal properties .

Chemical Reactions Analysis

Types of Reactions: Lepimectin A4 undergoes various chemical reactions, including:

    Oxidation: Lepimectin A4 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in lepimectin A4.

    Substitution: Substitution reactions can be employed to introduce different substituents into the lepimectin A4 molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is commonly used as a reducing agent.

    Substitution: Various organic reagents can be used depending on the desired substituent.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of lepimectin A4 .

Scientific Research Applications

Lepimectin A4 has a wide range of scientific research applications, including:

Mechanism of Action

Lepimectin A4 exerts its effects by acting as an allosteric modulator of glutamate-gated chloride channels (GluCl). It binds to these channels and enhances their activity, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the target organisms .

Comparison with Similar Compounds

Properties

CAS No.

171249-05-1

Molecular Formula

C41H53NO10

Molecular Weight

719.9 g/mol

IUPAC Name

[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate

InChI

InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34+/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1

InChI Key

HICUREFSAIZXFQ-CAEDSYAOSA-N

SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C

Isomeric SMILES

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N/OC)/C6=CC=CC=C6)\C)C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate
Reactant of Route 2
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate
Reactant of Route 3
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate
Reactant of Route 4
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate
Reactant of Route 5
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate
Reactant of Route 6
[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate

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